4-Bromo-2-(morpholine-4-carbothioyl)phenyl 3-methylbenzoate
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Overview
Description
4-Bromo-2-(morpholine-4-carbothioyl)phenyl 3-methylbenzoate is an organic compound that features a bromine atom, a morpholine ring, and a carbothioyl group attached to a phenyl ring, which is further connected to a 3-methylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(morpholine-4-carbothioyl)phenyl 3-methylbenzoate typically involves the following steps:
Formation of the Intermediate: The initial step involves the bromination of 2-phenylbenzoate to introduce the bromine atom at the 4-position.
Introduction of the Morpholine Ring: The brominated intermediate is then reacted with morpholine in the presence of a suitable base to form the morpholine-4-carbothioyl derivative.
Esterification: The final step involves the esterification of the morpholine-4-carbothioyl derivative with 3-methylbenzoic acid to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(morpholine-4-carbothioyl)phenyl 3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Bromo-2-(morpholine-4-carbothioyl)phenyl 3-methylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(morpholine-4-carbothioyl)phenyl 3-methylbenzoate involves its interaction with specific molecular targets. The morpholine ring and carbothioyl group are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(2-((ethylamino)carbothioyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- 4-Bromo-2-(2-((ethylamino)carbothioyl)carbohydrazonoyl)phenyl 3-methylbenzoate
- 4-Bromo-2-(4-morpholinylcarbonothioyl)phenyl 2-fluorobenzoate
Uniqueness
4-Bromo-2-(morpholine-4-carbothioyl)phenyl 3-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C19H18BrNO3S |
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Molecular Weight |
420.3 g/mol |
IUPAC Name |
[4-bromo-2-(morpholine-4-carbothioyl)phenyl] 3-methylbenzoate |
InChI |
InChI=1S/C19H18BrNO3S/c1-13-3-2-4-14(11-13)19(22)24-17-6-5-15(20)12-16(17)18(25)21-7-9-23-10-8-21/h2-6,11-12H,7-10H2,1H3 |
InChI Key |
SFBIRHXTEBZHKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)Br)C(=S)N3CCOCC3 |
Origin of Product |
United States |
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